molecular formula C26H32O5 B14134802 Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate CAS No. 14348-18-6

Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate

Cat. No.: B14134802
CAS No.: 14348-18-6
M. Wt: 424.5 g/mol
InChI Key: MNGYOFNIAOWXIT-VBZBYZBJSA-N
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Description

Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate is a complex organic compound with the molecular formula C26H32O5 and a molecular mass of 424.53 g/mol . This compound is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. Coumarin derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate typically involves multiple steps, starting from basic organic compounds. The process often includes:

    Formation of the Coumarin Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts.

    Functionalization: Introduction of the decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl group through a series of reactions, including alkylation and hydroxylation.

    Acetylation: The final step involves acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Coumarin derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the coumarin structure, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and as an additive in various consumer products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its fragrance and biological activities.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Umbelliferone: Another coumarin derivative with various biological activities.

Uniqueness

Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other coumarin derivatives.

Properties

CAS No.

14348-18-6

Molecular Formula

C26H32O5

Molecular Weight

424.5 g/mol

IUPAC Name

[(2S,4aR,5S,8aS)-1,1,4a-trimethyl-6-methylidene-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate

InChI

InChI=1S/C26H32O5/c1-16-6-10-22-25(3,4)23(30-17(2)27)12-13-26(22,5)20(16)15-29-19-9-7-18-8-11-24(28)31-21(18)14-19/h7-9,11,14,20,22-23H,1,6,10,12-13,15H2,2-5H3/t20-,22+,23-,26-/m0/s1

InChI Key

MNGYOFNIAOWXIT-VBZBYZBJSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@@H](C1(C)C)CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C

Origin of Product

United States

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